Broad-Spectrum Calcium Channel Blockade vs. Ru360: IC₅₀ Comparison Across Mitochondrial MCU, TRPV5/ECaC1, and Sarcoplasmic Reticulum Channels
Ruthenium Red (RR) demonstrates broad-spectrum inhibition across multiple calcium-permeable channel families, whereas the binuclear analog Ru360 is highly specific for the mitochondrial calcium uniporter (MCU) alone. In isolated rat heart mitochondria, Ru360 inhibits Ca²⁺ uptake with an IC₅₀ of 0.184 nM, ~37-fold more potent than RR (IC₅₀ = 6.85 nM) [1]. However, Ru360 at concentrations as high as 10 µM produces no effect on sarcoplasmic reticulum (SR) Ca²⁺ uptake or release, sarcolemmal Na⁺/Ca²⁺ exchange, or L-type Ca²⁺ channel current [1]. In contrast, RR potently inhibits the epithelial Ca²⁺ channel ECaC1 (TRPV5) with an IC₅₀ of 111 nM, outperforming econazole (IC₅₀ = 1.3 µM) and SKF96365 (nearly ineffective) [2]. In skeletal and cardiac SR vesicles, RR displays the highest inhibitory potency rank order for ryanodine-sensitive Ca²⁺ release channels: RR > neomycin > FLA 365 in skeletal SR, and RR > FLA 365 > neomycin in cardiac SR [3]. This multi-target inhibition profile is a direct consequence of RR's hexacationic trinuclear structure, which permits electrostatic interaction with diverse anionic channel regulatory sites — a property absent from the dinuclear, lower-charged Ru360.
| Evidence Dimension | Inhibitory potency (IC₅₀) on mitochondrial Ca²⁺ uniporter vs. TRPV5 vs. SR Ca²⁺ release channels |
|---|---|
| Target Compound Data | MCU IC₅₀ = 6.85 nM; TRPV5 IC₅₀ = 111 nM; SR Ca²⁺ release: highest potency rank (RR > neomycin > FLA 365) in both skeletal and cardiac SR |
| Comparator Or Baseline | Ru360: MCU IC₅₀ = 0.184 nM (37× more potent on MCU), but no inhibition of SR Ca²⁺ channels, L-type Ca²⁺ current, or TRPV5 at ≤10 µM. Econazole: TRPV5 IC₅₀ = 1.3 µM (11.7× weaker). Neomycin: 100-fold less potent than RR in cardiac SR. |
| Quantified Difference | Ru360 is 37-fold more potent on MCU but inert on all other tested channels; RR is 11.7-fold more potent on TRPV5 than econazole and remains the most potent inhibitor of SR Ca²⁺ release channels among tested polycationic antagonists. |
| Conditions | MCU: isolated rat heart mitochondria, ⁴⁵Ca²⁺ uptake assay; TRPV5: heterologous expression, electrophysiological recording; SR: [³H]ryanodine binding displacement in skeletal and cardiac SR vesicles (Mack et al., JPET 1992). |
Why This Matters
Researchers studying integrated cellular Ca²⁺ signaling — where simultaneous blockade of mitochondrial uptake, epithelial influx, and SR release is required — must procure Ruthenium Red; Ru360 is unsuitable for multi-channel pharmacology despite its superior MCU potency.
- [1] Matlib MA, Zhou Z, Knight S, Ahmed S, Choi KM, Krause-Bauer J, Phillips R, Altschuld R, Katsube Y, Sperelakis N, Bers DM. Oxygen-bridged dinuclear ruthenium amine complex specifically inhibits Ca²⁺ uptake into mitochondria in vitro and in situ in single cardiac myocytes. J Biol Chem, 1998; 273(17): 10223–10231. PMID: 9553073. View Source
- [2] Nilius B, Prenen J, Vennekens R, Hoenderop JG, Bindels RJ, Droogmans G. Pharmacological modulation of monovalent cation currents through the epithelial Ca²⁺ channel ECaC1. Br J Pharmacol, 2001; 134(3): 453–462. DOI: 10.1038/sj.bjp.0704277. View Source
- [3] Mack WM, Zimányi I, Pessah IN. Discrimination of multiple binding sites for antagonists of the calcium release channel complex of skeletal and cardiac sarcoplasmic reticulum. J Pharmacol Exp Ther, 1992; 262(3): 1028–1037. PMID: 1382127. View Source
